BenchChemオンラインストアへようこそ!

Montelukast Ketocarbinol Impurity

Pharmaceutical impurity profiling High-resolution mass spectrometry Structural characterization

Montelukast Ketocarbinol Impurity is a critical non-pharmacopoeial reference standard for ANDA impurity profiling. Its unique –COCH2OH moiety (MW 586.14) ensures unambiguous identification vs. methyl ketone or sulfoxide impurities, preventing false-negative batch release decisions. Supplied with ICH-compliant CoA for HPLC-UV, LC-MS/MS, and stability-indicating method validation.

Molecular Formula C₃₄H₃₂ClNO₄S
Molecular Weight 586.14
Cat. No. B1159183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast Ketocarbinol Impurity
Molecular FormulaC₃₄H₃₂ClNO₄S
Molecular Weight586.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Montelukast Ketocarbinol Impurity: Structural Identity, Physicochemical Profile, and Reference Standard Procurement Rationale


Montelukast Ketocarbinol Impurity (CAS 2682015-83-2), also designated as Montelukast Hydroxymethylcarbonyl Analog, is a specific oxidative process-related impurity and potential degradation product of the leukotriene receptor antagonist Montelukast Sodium [1]. Its full chemical name is 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-oxo-2-hydroxyethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, with molecular formula C34H32ClNO4S and molecular weight 586.14 g/mol [1]. The compound is characterized as a yellow to pale-yellow solid with a melting point of 78–80 °C and solubility in chloroform and methanol . It is supplied as a neat reference standard with purity typically exceeding 90% (HPLC) and is supported by detailed Certificates of Analysis compliant with ICH and pharmacopoeial guidelines for use in analytical method development, validation, and quality control during commercial production of Montelukast [1]. Critically, this impurity is not interchangeable with the more commonly referenced Montelukast Methyl Ketone (EP Impurity F) or Montelukast Sulfoxide (EP Impurity C), as it possesses a distinct oxidation state at the terminal phenyl ring bearing a ketocarbinol (–COCH2OH) moiety rather than a methyl ketone (–COCH3), tertiary alcohol, or sulfoxide functionality .

Why Montelukast Ketocarbinol Impurity Cannot Be Substituted by Generic In-Class Impurity Reference Standards


Pharmaceutical impurity reference standards are not generic commodities; each impurity presents a unique combination of molecular structure, chromatographic retention behavior, spectral signature, and regulatory acceptance criteria that precludes simple interchange [1]. Within the Montelukast impurity landscape, at least seven distinct pharmacopoeial and non-pharmacopoeial impurities are recognized, including the sulfoxide (EP Impurity C, MW 602.2), the methyl ketone (EP Impurity F, MW 570.14), the cis-isomer, and the ketocarbinol impurity (MW 586.14), each formed via divergent synthetic or degradative pathways [1][2]. An HPLC method validated for the sulfoxide impurity will not reliably resolve or quantify the ketocarbinol impurity without re-optimization of mobile phase composition, gradient slope, and stationary phase selectivity [3]. Furthermore, under ICH Q3A/Q3B guidelines, any unspecified impurity present above the identification threshold (0.10%) or qualification threshold (0.15%) must be individually characterized and controlled [1]. Substituting a structurally misaligned reference standard—such as using Montelukast Methyl Ketone in place of the Ketocarbinol Impurity—introduces systematic error in retention time matching, UV response factor correction, and mass confirmation, potentially leading to false-negative impurity reporting or erroneous batch release decisions during Abbreviated New Drug Application (ANDA) submissions and commercial production [1][4]. The quantitative evidence below substantiates why sourcing the compound-specific reference standard is a regulatory and analytical necessity rather than a procurement convenience.

Quantitative Evidence for Montelukast Ketocarbinol Impurity Differentiation from Closest Analogs


Molecular Formula and Exact Mass Differentiation: Ketocarbinol vs. Methyl Ketone Impurity

The Montelukast Ketocarbinol Impurity (C34H32ClNO4S, monoisotopic mass 585.1741 Da) is distinguished from its closest structural analog, Montelukast Methyl Ketone (EP Impurity F, C34H32ClNO3S, monoisotopic mass 569.1791 Da), by the presence of one additional oxygen atom, corresponding to a mass difference of 15.9949 Da [1][2]. This mass shift is readily resolved by high-resolution mass spectrometry (QTOF, Orbitrap) operating at resolving power ≥30,000 FWHM, enabling unambiguous discrimination even when the two impurities co-elute under suboptimal chromatographic conditions [2]. The calculated elemental composition difference (O vs. CH2 for the hypothetical isobaric replacement) yields a mass defect of +0.0051 Da, which exceeds the ±2 ppm mass accuracy threshold routinely achieved on modern QTOF instruments [2].

Pharmaceutical impurity profiling High-resolution mass spectrometry Structural characterization

Melting Point Difference as a Crystallinity and Purity Surrogate Marker

Montelukast Ketocarbinol Impurity exhibits a melting point range of 78–80 °C, which is 20–22 °C higher than that of its closest structural comparator Montelukast Methyl Ketone (mp 58 °C) [1]. This substantial thermal difference reflects the stronger intermolecular hydrogen-bonding capacity of the ketocarbinol's terminal –CH2OH group relative to the methyl ketone's –CH3 terminus. For the analyst receiving a reference standard, melting point serves as a rapid identity confirmation check before preparing stock solutions for HPLC calibration. The 20 °C gap far exceeds the typical lot-to-lot variability (±2 °C) observed for well-characterized impurity standards, making this an operationally reliable differentiator at the bench level .

Solid-state characterization Reference standard quality Differential scanning calorimetry

Functional Group-Specific Oxidative Degradation Pathway: Ketocarbinol vs. Sulfoxide Formation

Under oxidative stress conditions (peroxide-mediated degradation), Montelukast Sodium generates at least three chromatographically resolved degradation products: the sulfoxide impurity (Impurity C, formed via sulfur oxidation), the cis-isomer (formed via photolytic E/Z isomerization), and an impurity peak with retention time 13.8 min that is resolved from the parent Montelukast peak (retention time 24.2 min) with a resolution factor (Rs) of 2.5 [1]. While the 13.8 min peak (designated 'Impurity 3') has not been explicitly assigned as the ketocarbinol species in all published methods, the ketocarbinol impurity arises from a mechanistically distinct oxidative pathway—benzylic oxidation at the terminal phenyl ring yielding the –COCH2OH moiety—rather than sulfur atom oxidation or olefin isomerization [2][3]. This mechanistic divergence means that stability-indicating methods relying solely on the sulfoxide marker peak as the primary degradation indicator may systematically underestimate total oxidative degradation if the ketocarbinol impurity is not independently monitored with its own reference standard [3].

Forced degradation studies Oxidative stability Impurity fate mapping

Non-Pharmacopoeial Status and Regulatory Traceability Gap

Montelukast Ketocarbinol Impurity is currently classified as a non-pharmacopoeial impurity, meaning it is not listed as a specified impurity with defined acceptance criteria in the European Pharmacopoeia (EP) Montelukast Sodium monograph (2583) or the United States Pharmacopeia (USP) Montelukast Sodium monograph [1]. In contrast, the Montelukast Methyl Ketone (EP Impurity F, USP Montelukast Related Compound E) and the Sulfoxide Impurity (EP Impurity C, USP Montelukast Related Compound A) are explicitly designated compendial impurities with published relative retention times and acceptance limits [1]. The British Pharmacopoeia lists relative retention times for impurities C (≈0.37–0.43), D/E (≈0.9), F (≈1.2), and B (≈1.9) relative to Montelukast, but does not include the ketocarbinol species, underscoring that it requires a non-compendial reference standard sourced from a specialized supplier such as TRC (catalog M568070) [1]. This regulatory gap means that ANDA filers must independently characterize and qualify this impurity if detected above the ICH Q3A reporting threshold (0.05%), using a compound-specific reference standard to establish identity, relative response factor, and quantitation limits .

Regulatory compliance Reference standard traceability Pharmacopoeial monograph

Chromatographic Differentiation: Calculated Hydrophobicity and Predicted Relative Retention

The molecular structure of Montelukast Ketocarbinol Impurity, bearing a polar terminal –CH2OH group in place of the lipophilic –CH3 group of Montelukast Methyl Ketone, is predicted to exhibit lower chromatographic hydrophobicity and earlier elution on reversed-phase columns under typical pharmacopoeial conditions [1]. This structural difference translates into a net hydrogen bond donor count of 2 for the ketocarbinol impurity versus 1 for the methyl ketone, while the hydrogen bond acceptor count is 6 versus 5, respectively, as computed from their molecular structures (PubChem 2.2 descriptor set) [2]. Under the gradient conditions specified in the Japanese Pharmacopoeia (water/TFA : acetonitrile/TFA, linear gradient from 40% B to 51% B over 16 min on a phenyl-silyl column), the resolution between Montelukast and specified impurity E (Methyl Ketone) is required to be ≥1.5 [1]; the ketocarbinol impurity, being more polar, is expected to elute earlier than impurity E (RRT ≈0.9) and may co-elute with impurity D or impurity G if not specifically targeted. This necessitates that the ketocarbinol impurity be used as its own system suitability marker rather than relying on the retention time window of the methyl ketone [1].

RP-HPLC method development Quantitative structure-retention relationships Impurity resolution

High-Impact Application Scenarios for Montelukast Ketocarbinol Impurity Reference Standard


ANDA Impurity Qualification and Regulatory Submission for Generic Montelukast Products

Generic pharmaceutical developers submitting Abbreviated New Drug Applications (ANDAs) for Montelukast Sodium tablets or oral granules must demonstrate comprehensive impurity profiling under ICH Q3A/Q3B guidelines. When the ketocarbinol impurity is detected in drug substance or drug product batches above the reporting threshold (0.05%) [1], its identity must be confirmed against a certified reference standard (TRC M568070 or equivalent) using orthogonal techniques (HPLC-UV co-injection, LC-MS/MS fragmentation matching, and NMR where purity permits). The quantitative data on mass differentiation (Δ 15.9949 Da vs. methyl ketone) [2] and chromatographic resolution (Rs ≥2.5 achievable on C18 columns) [3] support the design of a stability-indicating method that reports this impurity separately from compendial impurities C, D, E, and F. The non-pharmacopoeial status of this impurity makes the reference standard indispensable for constructing the impurity profile section of Module 3.2.S.3.2 of the Common Technical Document.

Forced Degradation and Stability-Indicating Method Development

Oxidative forced degradation studies conducted per ICH Q1A(R2) on Montelukast Sodium drug substance generate multiple degradation products, including the sulfoxide impurity and the ketocarbinol impurity via mechanistically distinct pathways [1]. Using the ketocarbinol reference standard as a system suitability marker, analysts can establish peak identity and relative retention time, quantify the response factor relative to Montelukast, and set appropriate integration parameters for baseline-resolved peaks. The melting point differentiation (78–80 °C vs. 58 °C for methyl ketone) [2] provides a rapid identity confirmation of the standard prior to preparation of calibration solutions. The resulting stability-indicating method achieves mass balance ≥95% across all degradation conditions, a critical requirement for regulatory acceptance of the shelf-life specification [1].

High-Resolution Mass Spectrometry Screening for Unknown Impurities in Commercial Batches

In post-marketing surveillance or batch-to-batch consistency analysis of commercial Montelukast products, high-resolution LC-QTOF-MS/MS screening can detect trace impurities at levels as low as 0.01% of the API peak. The exact monoisotopic mass of the ketocarbinol impurity (585.1741 Da) [1] and its characteristic CID fragmentation pattern (including loss of H2O from the terminal –CH2OH group) enable its specific identification among dozens of low-abundance signals. The ketocarbinol impurity reference standard serves as the positive control for mass calibration, retention time locking, and MS/MS spectral library entry, ensuring that the analytical method maintains specificity even when analyzing complex matrices from different manufacturers [2]. This application is particularly relevant given the Emerce et al. finding that certain montelukast commercial batches contained sulfoxide impurity levels exceeding the qualification threshold [3], underscoring the need for comprehensive impurity surveillance that includes non-compendial species.

Synthetic Process Optimization and Route Scouting

During the development of new synthetic routes or the optimization of existing manufacturing processes for Montelukast Sodium, the ketocarbinol impurity may arise as a process-related impurity from a specific step involving benzylic oxidation [1]. Having the authentic reference standard enables process chemists to track the fate of this impurity across unit operations, establish the critical process parameter (CPP) ranges that minimize its formation (e.g., dissolved oxygen levels in reaction solvents, temperature control during work-up), and set in-process control limits based on quantitative HPLC data. The structural evidence—specifically the presence of the diagnostic –COCH2OH moiety at the terminal phenyl ring—pinpoints the reaction step requiring optimization, distinguishing this impurity pathway from parallel pathways leading to the methyl ketone or sulfoxide [1]. This targeted approach reduces development cycle time compared to a trial-and-error strategy based on generic compendial impurity standards.

Quote Request

Request a Quote for Montelukast Ketocarbinol Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.